7-Aminoquinoline-2,4(1H,3H)-dione
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H8N2O2 |
|---|---|
Molecular Weight |
176.17 g/mol |
IUPAC Name |
7-amino-1H-quinoline-2,4-dione |
InChI |
InChI=1S/C9H8N2O2/c10-5-1-2-6-7(3-5)11-9(13)4-8(6)12/h1-3H,4,10H2,(H,11,13) |
InChI Key |
WHZACGSWCHNWQB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)C2=C(C=C(C=C2)N)NC1=O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 7 Aminoquinoline 2,4 1h,3h Dione and Analogous Structures
Strategies for the Construction of the Quinoline-2,4(1H,3H)-dione Ring System
The formation of the fundamental quinoline-2,4(1H,3H)-dione ring can be achieved through several synthetic routes, ranging from classic cyclization reactions to modern, efficiency-focused methodologies.
Multi-Component Reactions (MCRs)
Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to form a complex product, which retains most of the atoms of the starting materials. This approach is valued for its operational simplicity, high atom economy, and reduced generation of by-products. In the context of quinoline (B57606) synthesis, MCRs allow for the rapid assembly of diverse molecular frameworks.
While a specific one-pot MCR for 7-aminoquinoline-2,4(1H,3H)-dione is not extensively detailed, the principles can be applied. A hypothetical MCR could involve the reaction of a 3-substituted aniline (B41778), a malonic acid derivative, and a third component under conditions that facilitate sequential condensation and cyclization to build the dione (B5365651) ring system in a single step. The primary advantage lies in creating molecular diversity efficiently, which is crucial for developing libraries of compounds for biological screening.
Cyclocondensation Reactions
Cyclocondensation reactions are a cornerstone for the synthesis of the quinoline-2,4(1H,3H)-dione skeleton. These reactions typically involve the formation of an intermediate by reacting an aniline with a 1,3-dicarbonyl compound or its equivalent, followed by an intramolecular cyclization.
One of the most prominent methods is the Gould-Jacobs reaction . This process begins with the condensation of an aniline with a diethyl ethoxymethylenemalonate. The resulting intermediate is then cyclized at high temperatures (thermal cyclization) to yield a 4-hydroxy-3-carbethoxyquinoline, a direct precursor to the quinoline-dione system. Subsequent hydrolysis and decarboxylation can provide the final quinoline-2,4-dione scaffold.
Another classic method is the Conrad-Limpach-Knorr synthesis . This reaction involves the condensation of anilines with β-ketoesters. Depending on the reaction temperature, the cyclization can be controlled to produce either quinolin-4-ones (at lower temperatures via a β-amino acrylate (B77674) intermediate) or quinolin-2-ones (at higher temperatures from a β-ketoester anilide). For the synthesis of the 2,4-dione scaffold, the formation of the quinolin-4-one is the relevant pathway.
A summary of representative cyclocondensation starting materials is provided below.
Table 1: Key Cyclocondensation Reactions for Quinolin-4-one Synthesis| Named Reaction | Aniline Reactant | Carbonyl Reactant | Typical Product Type |
|---|---|---|---|
| Gould-Jacobs Reaction | Substituted Aniline | Diethyl ethoxymethylenemalonate | 4-Hydroxyquinoline-3-carboxylate |
| Conrad-Limpach Synthesis | Substituted Aniline | β-Ketoester (e.g., Ethyl acetoacetate) | 4-Quinolinone |
Catalyst-Free Synthesis Approaches
Developing synthetic methods that avoid the use of catalysts is a key goal in green chemistry, as it simplifies product purification and reduces costs and potential toxicity from metal contamination. For quinoline synthesis, several catalyst-free approaches have been reported, often relying on thermal energy to drive the reactions.
The thermal cyclization step of the Gould-Jacobs reaction is a prime example of a catalyst-free process, where the intermediate is heated, often in a high-boiling point solvent like diphenyl ether, to induce ring closure. Furthermore, solvent-free methods have been developed where a mixture of reactants, such as an aldimine and styrene, are heated together directly at high temperatures (e.g., 110°C) to form the quinoline ring system without any solvent or catalyst. These methods are operationally simple and environmentally benign, though they may require high energy input. researchgate.net
Green Chemistry Protocols in Quinoline-2,4(1H,3H)-dione Synthesis
Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In quinoline synthesis, this has led to the development of more environmentally friendly protocols.
Key aspects of green chemistry in this context include:
Use of Greener Solvents: Replacing hazardous organic solvents with alternatives like water or ionic liquids ([bmim][PF6]) has been explored. For instance, certain syntheses of related quinazoline-2,4(1H,3H)-diones proceed efficiently in water without any catalyst.
Solvent-Free Reactions: Performing reactions under solvent-free conditions, often with heating, minimizes solvent waste. researchgate.net This approach is not only eco-friendly but also can lead to shorter reaction times and easier product work-up. researchgate.net
Use of Recyclable Catalysts: Heterogeneous catalysts, such as zeolites or functionalized magnetic nanoparticles, can be used to facilitate the synthesis. These catalysts can be easily recovered from the reaction mixture and reused multiple times without a significant loss of activity, making the process more sustainable and economical.
Microwave-Assisted Synthetic Routes
Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry to accelerate reaction rates, often leading to higher yields and cleaner reactions compared to conventional heating methods. The application of microwave energy has been successfully used in the synthesis of quinoline derivatives. organic-chemistry.org
In the context of building the quinoline-dione ring, microwave irradiation can be used to significantly shorten the time required for the cyclization step. For example, the thermal cyclization of the enamine intermediate in the Gould-Jacobs pathway, which can take hours with conventional heating, was achieved in just five minutes using microwave irradiation at 225 °C. Similarly, microwave heating has been employed in the intramolecular cyclization of N-[2-(triphenyl-λ5-phosphanylidene)acetyl]-phthalimides to yield isoindolo[2,1-a]quinoline-5,11-diones, showcasing its utility in constructing complex fused quinoline systems.
Regioselective Introduction of the Amino Functionality at the C-7 Position
The precise placement of the amino group at the C-7 position of the quinoline-2,4(1H,3H)-dione ring is critical for tuning the molecule's biological activity. This is achieved through a regioselective synthetic strategy that controls the position of substituents from the very beginning of the synthesis.
The most effective strategy involves starting with a pre-substituted aniline. To obtain a 7-substituted quinoline, a 3-substituted aniline is used as the precursor. For instance, the synthesis of a key intermediate for 7-substituted quinolines begins with 3-bromoaniline (B18343) .
The synthetic sequence is as follows:
Condensation: 3-bromoaniline is condensed with a malonic acid derivative, such as Meldrum's acid in the presence of triethyl orthoformate, to form an enamine intermediate.
Cyclization: This intermediate undergoes thermal or microwave-assisted cyclization. The position of the bromine atom on the starting aniline directs the cyclization to produce a mixture of 7-bromo- and 5-bromo-quinolin-4-ol regioisomers.
Halogenation and Separation: The hydroxyl group at the C-4 position is then converted to a chloro group using a reagent like phosphorus oxychloride (POCl₃). This step yields 7-bromo-4-chloroquinoline (B1278252) and its 5-bromo isomer, which can then be separated by chromatography.
Formation of the Dione and Amination: The separated 7-bromo-4-chloroquinoline can be converted into 7-bromoquinoline-2,4(1H,3H)-dione. The bromine atom at the C-7 position is now a functional handle for the introduction of the amino group. This can be accomplished via nucleophilic aromatic substitution with ammonia (B1221849) or an amine, or through modern cross-coupling methods like the Buchwald-Hartwig amination. The reaction of 3-haloquinoline-2,4(1H,3H)-diones with amines to yield 3-amino derivatives is a known transformation, suggesting a similar approach would be viable for the 7-halo analogue.
This multi-step approach ensures that the amino group is introduced exclusively at the desired C-7 position, a crucial requirement for structure-activity relationship studies.
Synthesis of Precursors and Key Intermediates for this compound Derivatives
The synthesis of the quinoline-2,4(1H,3H)-dione scaffold and its derivatives relies on the preparation of key precursors, primarily halogenated versions of the core structure, which can then be converted to the desired amino derivatives.
A common strategy involves the use of 3-haloquinoline-2,4(1H,3H)-diones as pivotal intermediates. These compounds serve as electrophilic partners in nucleophilic substitution reactions with various amines. The reactivity of these precursors is influenced by the nature of the halogen, with bromo derivatives generally reacting faster than their chloro counterparts. However, faster reactions can sometimes lead to a higher proportion of by-products. clockss.org
One established method to access the primary amino group at the 3-position is through the reaction of 3-chloroquinoline-2,4(1H,3H)-diones with ammonia generated in situ under anhydrous conditions. clockss.org This approach circumvents the issue of hydrolysis that can occur with aqueous ammonia, which tends to yield the corresponding 3-hydroxy derivatives. clockss.org For the synthesis of secondary amines at the 3-position, the 3-chloro or 3-bromo precursors are reacted with an excess of a primary alkyl or aryl amine in a solvent like dimethylformamide (DMF). clockss.org
An alternative pathway to primary 3-aminoquinoline-2,4(1H,3H)-diones involves the synthesis of 3-azidoquinoline-2,4(1H,3H)-dione intermediates. These azido (B1232118) compounds can be prepared from the corresponding 3-chloro derivatives by reaction with sodium azide. clockss.org Subsequent reduction of the azido group yields the desired primary amine. A notable method for this reduction is the use of zinc in acetic acid, which provides the target 3-amino compounds in moderate to good yields. clockss.org
The table below summarizes synthetic approaches to key precursors and intermediates for 3-aminoquinoline-2,4(1H,3H)-dione derivatives.
| Precursor/Intermediate | Synthetic Method | Reagents | Notes | Reference |
| 3-Alkyl/Arylaminoquinoline-2,4(1H,3H)-diones | Nucleophilic substitution | 3-Chloro- or 3-bromoquinoline-2,4(1H,3H)-dione, primary amine, DMF | Bromo compounds react faster but may produce more by-products. | clockss.org |
| 3-Aminoquinoline-2,4(1H,3H)-diones | Ammonolysis | 3-Chloroquinoline-2,4(1H,3H)-dione, NH₄Cl, K₂CO₃, DMF | Ammonia is generated in situ under anhydrous conditions to prevent hydrolysis. | clockss.org |
| 3-Azidoquinoline-2,4(1H,3H)-diones | Azide substitution | 3-Chloroquinoline-2,4(1H,3H)-dione, NaN₃ | This intermediate can be reduced to the primary amine. | clockss.org |
| 3-Aminoquinoline-2,4(1H,3H)-diones | Reduction of azide | 3-Azidoquinoline-2,4(1H,3H)-dione, Zn, Acetic Acid | Provides moderate to good yields of the primary amine. | clockss.org |
Purification and Isolation Techniques for Synthetic Intermediates and Final Compounds
The purification and isolation of synthetic intermediates and the final quinoline-dione compounds are critical steps to ensure their chemical integrity and for accurate characterization. A range of chromatographic and non-chromatographic techniques are employed.
Crystallization and Recrystallization are fundamental techniques for purifying solid compounds. A method for purifying a related quinolinecarboxylic acid derivative involves heating and stirring the compound in a high-boiling point polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). Upon cooling the suspension, the purified crystals precipitate and can be collected by filtration. For other quinoline derivatives, purification can be achieved by forming salts, such as phosphates or picrates, which are crystallized and then converted back to the free base.
Extraction is a standard workup procedure. After a reaction, the mixture is often neutralized and diluted with water. The product is then extracted into an organic solvent like dichloromethane (B109758). The combined organic layers are subsequently dried over an agent such as sodium sulfate (B86663) (Na₂SO₄) and concentrated under reduced pressure to isolate the crude product.
Chromatography is a powerful and widely used tool for purification.
Column Chromatography: This is the most common method for purifying crude reaction products. Silica gel is a typical stationary phase, and the mobile phase is a mixture of solvents, such as heptane (B126788) and ethyl acetate (B1210297) or dichloromethane and methanol (B129727). The polarity of the solvent system is often adjusted in a gradient to effectively separate the desired compound from impurities.
High-Speed Counter-Current Chromatography (HSCCC): This is a more advanced, support-free liquid-liquid partition chromatography technique. It has been successfully used to isolate components of quinoline yellow, a mixture of quinoline derivatives. By using a two-phase solvent system and step-wise increases in the mobile phase flow-rate, multiple components with a wide range of partition coefficients can be separated in a single run.
The table below outlines various purification and isolation techniques applicable to quinoline-dione derivatives and their intermediates.
| Technique | Description | Typical Solvents/Reagents | Application | Reference |
| Crystallization | The compound is dissolved in a suitable solvent at high temperature and precipitates as pure crystals upon cooling. | N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Purification of final solid products. | |
| Salt Formation | The basic quinoline compound is converted to a crystalline salt (e.g., picrate), which is purified by recrystallization and then converted back to the free base. | Picric acid, Ethanol, Acetonitrile, Dimethyl sulfoxide, Basic alumina | Purification of basic quinoline intermediates. | |
| Column Chromatography | Separation based on differential adsorption of components onto a solid stationary phase. | Silica gel; Heptane/Ethyl acetate, Dichloromethane/Methanol | General purification of crude products and intermediates. | |
| Liquid-Liquid Extraction | The product is partitioned between two immiscible liquid phases (e.g., aqueous and organic) to separate it from water-soluble impurities. | Dichloromethane, Water | Post-reaction workup to isolate the product from the reaction mixture. | |
| High-Speed Counter-Current Chromatography (HSCCC) | A liquid-liquid chromatography technique without a solid support, separating based on partition coefficients. | MTBE/1-Butanol/Acetonitrile/Aqueous 0.1 M TFA | Isolation of multiple components from complex mixtures of quinoline derivatives. |
Following purification and isolation, the structures of the synthesized compounds are typically confirmed using a suite of spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Comprehensive Structural Elucidation and Advanced Spectroscopic/crystallographic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the connectivity and chemical environment of atoms within a molecule.
Proton Nuclear Magnetic Resonance (¹H-NMR)
For quinoline (B57606) derivatives, the protons on the heterocyclic and benzene (B151609) rings exhibit characteristic chemical shifts. For instance, in some quinoline structures, H-2 and H-4 protons appear as doublets of doublets, while H-3 shows as a triplet of doublets. The specific substitution pattern, such as the placement of an amino group at the C-7 position in 7-Aminoquinoline-2,4(1H,3H)-dione, will significantly influence the chemical shifts of the neighboring aromatic protons.
| Proton | Typical Chemical Shift Range (ppm) | Multiplicity | Coupling Constants (J, Hz) |
| Aromatic CH | 6.5 - 8.5 | m | - |
| NH (Amine) | Variable | br s | - |
| NH (Amide) | Variable | br s | - |
This table presents typical ¹H-NMR data ranges for the main proton environments in this compound. Actual values can vary based on solvent and experimental conditions.
Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR)
Carbon-13 NMR (¹³C-NMR) spectroscopy provides information about the carbon framework of a molecule. The chemical shifts of carbon atoms are sensitive to their hybridization and the electronegativity of attached atoms. In quinoline-2,4(1H,3H)-dione systems, the carbonyl carbons (C-2 and C-4) are characteristically found at the most downfield positions in the spectrum, typically in the range of 160-180 ppm. wisc.edu Aromatic carbons generally resonate between 110 and 150 ppm. wisc.edu The carbon atom attached to the amino group (C-7) will experience a shift influenced by the nitrogen atom. Quaternary carbons, those without any attached protons, often show weaker signals.
| Carbon | Typical Chemical Shift Range (ppm) |
| C=O (Amide) | 160 - 180 |
| C (Aromatic) | 110 - 150 |
| C-NH₂ | 130 - 150 |
This table outlines the characteristic ¹³C-NMR chemical shift ranges for the key carbon environments in this compound. Specific values depend on the solvent and measurement parameters.
Two-Dimensional NMR Techniques (e.g., HSQC, HMBC, COSY, DEPT)
To unambiguously assign all proton and carbon signals and to establish the complete connectivity of the molecule, two-dimensional (2D) NMR techniques are employed.
COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons within the quinoline ring system. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the direct assignment of a proton's signal to its attached carbon. sdsu.eduyoutube.com
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the entire molecular structure, including the connection of substituents and the fusion of the rings. sdsu.eduyoutube.com
DEPT (Distortionless Enhancement by Polarization Transfer) experiments are used to differentiate between CH, CH₂, and CH₃ groups, which complements the information from standard ¹³C-NMR.
These techniques, when used in combination, provide a comprehensive and detailed structural map of this compound.
Advanced NMR Studies (e.g., ¹⁵N NMR for nitrogen-containing derivatives)
For nitrogen-containing compounds like this compound, ¹⁵N NMR spectroscopy can offer valuable insights, although it is less common due to the lower natural abundance and sensitivity of the ¹⁵N nucleus. The chemical shifts of the nitrogen atoms in the quinoline ring and the amino group can provide information about their electronic environment and involvement in hydrogen bonding. For instance, studies on related 3-aminoquinoline-2,4-dione derivatives have utilized ¹⁵N NMR to characterize the structure of reaction products.
Vibrational Spectroscopy
Vibrational spectroscopy techniques, such as Fourier Transform Infrared (FTIR) spectroscopy, are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Fourier Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of this compound is expected to show characteristic absorption bands corresponding to its various functional groups.
N-H Stretching: The amino (NH₂) group and the amide (N-H) groups will exhibit stretching vibrations in the region of 3500-3200 cm⁻¹. The presence of multiple bands in this region can be indicative of symmetric and asymmetric stretching modes and hydrogen bonding.
C=O Stretching: The two carbonyl groups (C=O) of the dione (B5365651) moiety will give rise to strong absorption bands in the range of 1750-1650 cm⁻¹. The exact position of these bands can be influenced by hydrogen bonding and the electronic nature of the quinoline ring. In some quinoxaline-2,3-dione systems, these carbonyl bands are prominent features in the spectrum.
C=C and C=N Stretching: The stretching vibrations of the aromatic carbon-carbon bonds and the carbon-nitrogen bond within the quinoline ring system typically appear in the 1650-1450 cm⁻¹ region.
N-H Bending: The bending vibrations of the N-H bonds are expected in the 1650-1550 cm⁻¹ range.
C-N Stretching: The stretching vibration of the C-N bond of the amino group usually appears in the 1350-1250 cm⁻¹ region.
The analysis of the FTIR spectrum provides a valuable fingerprint of the molecule, confirming the presence of key functional groups.
| Functional Group | Characteristic Absorption Range (cm⁻¹) |
| N-H (Amine/Amide) | 3500 - 3200 |
| C=O (Amide) | 1750 - 1650 |
| C=C (Aromatic) | 1650 - 1450 |
| N-H Bending | 1650 - 1550 |
| C-N (Amine) | 1350 - 1250 |
This table summarizes the expected FTIR absorption bands for the principal functional groups in this compound.
of this compound
Following extensive and targeted searches of scientific literature and chemical databases, it has been determined that detailed experimental data for the comprehensive structural elucidation and advanced spectroscopic/crystallographic characterization of the specific chemical compound This compound is not publicly available at this time.
Searches for specific data pertaining to the following analytical techniques for this compound have yielded no specific results:
Raman Spectroscopy: No Raman spectral data, including characteristic vibrational modes or peak assignments, could be located.
Ultraviolet-Visible (UV-Vis) Spectroscopy: No UV-Vis absorption spectra or data on absorption maxima (λmax) in various solvents were found.
High-Resolution Mass Spectrometry (HRMS): No precise mass measurement data or elemental composition confirmation for this compound is available.
Electrospray Ionization Mass Spectrometry (ESI-MS): No mass spectra or fragmentation patterns obtained via ESI-MS could be retrieved.
Atmospheric Pressure Chemical Ionization Mass Spectrometry (APCI-MS): No mass spectra or fragmentation data from APCI-MS analysis were found.
Single-Crystal X-ray Diffraction (SC-XRD): No crystallographic data, such as unit cell dimensions, space group, or atomic coordinates, have been published.
While information exists for related structures, such as quinoline and quinazoline (B50416) derivatives, this information is not directly applicable to the specific substitution pattern and tautomeric form of this compound. The generation of a scientifically accurate and informative article as per the requested outline is therefore not possible without the foundational experimental data.
Further research, including the chemical synthesis and subsequent analytical characterization of this compound, would be required to generate the data necessary to fulfill the requested comprehensive analysis.
Single-Crystal X-ray Diffraction (SC-XRD) Analysis
Determination of Solid-State Molecular Conformation
The solid-state conformation of a molecule, dictated by the spatial arrangement of its atoms, is fundamental to its physical and biological properties. For quinoline derivatives, the planarity of the fused ring system is a key characteristic. In the analogous quinazoline-2,4(1H,3H)-dione, X-ray crystallography has revealed a nearly coplanar arrangement of the benzene and pyrimidine (B1678525) rings. The dihedral angle between the mean planes of these rings is reported to be a mere 0.64°, indicating a high degree of planarity. This planarity is a crucial factor influencing intermolecular interactions, particularly π–π stacking.
Elucidation of Crystal Packing and Intermolecular Interactions
The arrangement of molecules in a crystal lattice, or crystal packing, is governed by a network of intermolecular interactions. These interactions are critical in determining the stability and physical properties of the crystalline solid. For quinazoline-2,4(1H,3H)-dione, the crystal structure is stabilized by a combination of hydrogen bonding and π–π stacking interactions. Current time information in Bangalore, IN.
Hydrogen Bonding: A prominent feature in the crystal packing of quinazoline-2,4(1H,3H)-dione is the formation of centrosymmetric dimers through intermolecular N—H···O hydrogen bonds. Current time information in Bangalore, IN. These interactions involve the amine and carbonyl groups, creating a robust two-dimensional network. Current time information in Bangalore, IN. It is anticipated that this compound would exhibit a similar hydrogen bonding pattern. The presence of the amino group at the 7-position, along with the N-H and C=O groups in the dihydropyridinone ring, provides ample opportunity for the formation of extensive hydrogen bond networks. These interactions are directional and play a significant role in the specific arrangement of molecules within the crystal.
π–π Stacking Interactions: The planar nature of the quinoline ring system facilitates face-to-face π–π stacking interactions between adjacent molecules. In quinazoline-2,4(1H,3H)-dione, the centroid-centroid separation between adjacent benzene and pyrimidine rings is approximately 3.863 Å, indicative of weak intermolecular stacking. Current time information in Bangalore, IN. Similar π–π stacking interactions are expected to contribute to the crystal packing of this compound, further stabilizing the solid-state structure.
| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Role in Crystal Packing |
| Hydrogen Bond | N-H (Amine/Amide) | O (Carbonyl) | 2.8 - 3.2 | Formation of dimers and extended networks |
| π–π Stacking | Quinoline Ring | Quinoline Ring | 3.3 - 3.8 | Stabilization of layered structures |
This table summarizes the expected intermolecular interactions in this compound based on data from analogous structures.
Confirmation of Regiochemistry and Stereochemistry
The precise connectivity of atoms (regiochemistry) and their three-dimensional arrangement (stereochemistry) are critical for defining a molecule's identity and function. For this compound, the regiochemistry is defined by the positions of the amino and dione functionalities on the quinoline scaffold.
Regiochemistry: The synthesis of this compound from appropriate starting materials would be designed to ensure the correct placement of the amino group at the C7 position of the quinoline ring. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are instrumental in confirming the regiochemistry. For instance, ¹H and ¹³C NMR spectroscopy would provide distinct signals for the protons and carbons of the quinoline ring, and their coupling patterns would unequivocally establish the substitution pattern.
Stereochemistry: The this compound molecule itself does not possess any chiral centers, and therefore, stereoisomerism in the form of enantiomers or diastereomers is not a consideration. The molecule is achiral. The key structural feature is the tautomerism between the dione and enol forms. Spectroscopic and crystallographic data for related quinazolinediones have confirmed that they exist predominantly in the dione form in the solid state. Current time information in Bangalore, IN. It is highly likely that this compound also exists as the 2,4-dione tautomer in its crystalline form.
Advanced Computational Chemistry Investigations of 7 Aminoquinoline 2,4 1h,3h Dione and Derivatives
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. It is widely applied to quinoline (B57606) derivatives to calculate optimized geometries, electronic properties, and spectroscopic data with a good balance between accuracy and computational cost.
Geometry optimization is a fundamental computational step to find the minimum energy structure of a molecule. For quinoline derivatives, DFT methods, such as B3LYP combined with basis sets like 6-31G'(d,p) or 6-311++G(d,p), are commonly used to determine bond lengths, bond angles, and dihedral angles. In the case of 7-Aminoquinoline-2,4(1H,3H)-dione, the geometry would be characterized by the fused bicyclic quinoline core, with the amino group at the 7-position and two carbonyl groups at positions 2 and 4.
Conformational analysis is crucial for molecules with rotatable bonds. For instance, a study on quinoline-4-carbaldehyde (B127539) identified two stable conformers based on the orientation of the aldehyde group, with the more stable conformer being stabilized by an intramolecular hydrogen bond. For this compound, conformational analysis would focus on the orientation of the amino group's hydrogen atoms and the planarity of the ring system. The planarity of the quinoline ring system is a key feature, although the presence of substituents can induce minor deviations.
Table 1: Representative Optimized Geometrical Parameters for Quinoline Derivatives (Note: This table presents typical data for related quinoline structures as specific data for this compound is not available.)
| Parameter | Typical Value Range | Reference Compound Example |
|---|---|---|
| C-N (ring) Bond Length | 1.37 - 1.40 Å | Quinoline |
| C=O Bond Length | 1.21 - 1.24 Å | Quinolinedione derivative |
| C-NH2 Bond Length | 1.36 - 1.39 Å | 6-Aminoquinoline (B144246) |
| C-C-N Bond Angle | 118° - 122° | Quinoline |
Frontier Molecular Orbital (FMO) analysis is essential for understanding the chemical reactivity and electronic properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining molecular stability; a smaller gap suggests higher reactivity.
For amino-substituted quinolines like 6-aminoquinoline (6AQ), the HOMO and LUMO are typically localized over the entire molecule, indicating a π-conjugated system. nih.gov The introduction of an amino group, an electron-donating group, generally raises the HOMO energy level and decreases the HOMO-LUMO gap, enhancing reactivity. In this compound, the amino group at position 7 and the carbonyl groups at positions 2 and 4 would significantly influence the electronic distribution. The amino group would increase electron density in the aromatic system, while the electron-withdrawing carbonyl groups would lower the LUMO energy. This push-pull electronic effect is expected to result in a relatively small HOMO-LUMO gap, suggesting potential for high reactivity and interesting photophysical properties.
Table 2: Calculated HOMO-LUMO Energies and Gaps for Amino-Substituted Aromatic Compounds (Note: This table illustrates typical values for related compounds.)
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Computational Method |
|---|---|---|---|---|
| 6-Aminoquinoline nih.gov | -5.84 | -1.13 | 4.71 | DFT/B3LYP |
| p-Aminoaniline | -4.91 | -0.65 | 4.26 | B3LYP/6-311G(d,p) |
| p-Nitroaniline | -6.69 | -2.61 | 4.08 | B3LYP/6-311G(d,p) |
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP surface displays regions of negative potential (red/yellow), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-deficient and prone to nucleophilic attack.
For a molecule like this compound, the MEP map would likely show strong negative potential around the oxygen atoms of the carbonyl groups, making them sites for electrophilic attack and hydrogen bond acceptance. The nitrogen atom of the amino group would also exhibit negative potential. Conversely, the hydrogen atoms of the amino group and the N-H group in the dione (B5365651) ring would show positive potential, marking them as sites for nucleophilic attack or hydrogen bond donation. researchgate.net Such analyses are crucial in drug design for understanding ligand-receptor interactions.
Natural Bond Orbital (NBO) analysis provides a detailed understanding of the Lewis structure, charge distribution, and intramolecular interactions within a molecule. It examines charge transfer between filled donor NBOs and empty acceptor NBOs, quantifying the stabilization energy (E(2)) associated with these interactions.
Theoretical calculations can predict vibrational (FT-IR, Raman) and electronic (UV-Vis) spectra. DFT calculations of vibrational frequencies, after scaling to correct for anharmonicity and basis set deficiencies, generally show good agreement with experimental data. For this compound, characteristic vibrational modes would include N-H stretching from the amino and amide groups, C=O stretching of the dione moiety, and various C-C and C-N stretching and bending modes of the quinoline ring.
Time-Dependent DFT (TD-DFT) is used to predict electronic absorption spectra. Studies on aminoquinolines show that the absorption maxima are influenced by solvent polarity, often exhibiting a bathochromic (red) shift in more polar solvents due to π → π* transitions. nih.gov For this compound, TD-DFT calculations would predict the λmax values corresponding to electronic transitions, which are expected to be in the UV-A or visible range due to the extended conjugation and the presence of the amino chromophore.
Table 3: Predicted UV-Vis Absorption Maxima (λmax) for Related Quinoline Derivatives (Note: This table shows representative TD-DFT results.)
| Compound | Solvent | Predicted λmax (nm) | Transition Type |
|---|---|---|---|
| 6-Aminoquinoline nih.gov | Ethanol | 340 | π → π* |
| Quinoline Derivative (6ab) | N/A | 372.65 | π → π* |
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. youtube.com These simulations provide valuable insights into the conformational stability and dynamic behavior of molecules, especially in complex environments like a solvent or when interacting with a biological target.
For derivatives of quinoline and the isomeric quinazolinedione, MD simulations have been employed to validate molecular docking results and to understand the stability of ligand-protein complexes. An MD simulation of a this compound derivative complexed with a target protein would typically be run for a duration of nanoseconds. Key parameters analyzed from the simulation trajectory include:
Root Mean Square Deviation (RMSD): To assess the conformational stability of the protein and the ligand over time. A stable RMSD indicates that the complex has reached equilibrium.
Root Mean Square Fluctuation (RMSF): To identify the flexibility of different regions of the protein.
Hydrogen Bond Analysis: To monitor the persistence of crucial hydrogen bonds between the ligand and the protein, which are vital for binding affinity.
These simulations can reveal how a ligand like this compound or its analogs might bind and maintain stable interactions within a biological target, providing a dynamic picture that complements the static view from docking and DFT studies.
Computational Studies on Molecular Interactions and Binding Modes
Computational chemistry offers powerful tools to predict and analyze the interactions between a ligand, such as a derivative of this compound, and its biological target at the molecular level. These studies are crucial for understanding the mechanism of action and for the rational design of more potent and selective compounds.
Ligand-Target Interaction Prediction (e.g., via Molecular Docking)
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. researchgate.net It is widely used to understand how a ligand, such as a quinoline derivative, might interact with the active site of a protein. nih.gov
Studies on various quinoline derivatives have demonstrated the utility of molecular docking in predicting their binding affinities and modes. For instance, docking studies of 4-anilino-3-cyanoquinolines with the epidermal growth factor receptor kinase (EGFRK) helped to elucidate two different binding modes: a reversible mode involving hydrogen bonding and an irreversible mode with a covalent interaction. nih.gov The irreversible binding mode showed a better correlation with experimental in vitro data. nih.gov
In the context of anticancer research, molecular docking has been used to evaluate the binding affinity of novel quinoline derivatives against targets like topoisomerase (II) (Topo2α) in human breast cancer cell lines. researchgate.net One study identified a derivative with a significantly lower binding energy (-10.4 kcal/mol) compared to the reference drug Doxorubicin (-6.9 kcal/mol), suggesting a higher binding affinity. researchgate.net Similarly, docking studies of 7-ethyl-10-hydroxycamptothecin (B187591) derivatives with topoisomerase I, bromodomain-containing protein 4, and ATP-binding cassette sub-family G member 2 proteins revealed promising binding affinities, with docking scores as low as -10.3 kcal/mol for topoisomerase I. mdpi.com
For anti-HIV research, synthesized quinoline derivatives were docked into the HIV reverse transcriptase binding site, with many showing good binding interactions and some exhibiting higher docking scores than standard drugs. nih.gov Likewise, in the search for anti-Alzheimer's and anticancer agents, molecular docking of nitrogenous compounds derived from quinoline and 3-hydrazinyl-1,2,4-triazine showed strong affinity and high scores within the active sites of acetylcholinesterase and tubulin. sciforum.net
The following table summarizes the results of various molecular docking studies on quinoline derivatives against different protein targets.
| Derivative Class | Protein Target | Key Findings |
| 4-Anilino-3-cyanoquinolines | Epidermal Growth Factor Receptor Kinase (EGFRK) | Irreversible binding mode correlated better with in vitro data. nih.gov |
| Novel Quinoline Derivatives | Topoisomerase (II) (Topo2α) | A derivative showed a binding energy of -10.4 kcal/mol, indicating high affinity. researchgate.net |
| 7-Ethyl-10-hydroxycamptothecin Derivatives | Topoisomerase I, BRD4, ABCG2 | Docking scores ranged from -6.6 to -10.3 kcal/mol across the targets. mdpi.com |
| Synthesized Quinoline Derivatives | HIV Reverse Transcriptase | Several compounds displayed higher docking scores than standard drugs. nih.gov |
| Nitrogenous Quinoline Compounds | Acetylcholinesterase, Tubulin | Demonstrated high affinity and good docking scores, suggesting potential therapeutic use. sciforum.net |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This approach is instrumental in predicting the activity of new compounds and in understanding the structural features that are crucial for their biological effects. asianpubs.org
Several QSAR studies have been conducted on aminoquinoline derivatives to understand their therapeutic potential. For instance, a 2D-QSAR model was developed for a series of 7-substituted-4-aminoquinoline derivatives to understand their antimalarial properties. This model, along with Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provided satisfactory statistical results and highlighted unique binding signatures. Another QSAR study on 7-chloro-4-aminoquinoline derivatives evaluated the influence of steric, hydrophobic, and electronic factors on their antimalarial activity, leading to statistically significant models useful for rational drug design. asianpubs.org
In the context of anticancer research, a 3D-QSAR study on quinoline-based compounds with anti-gastric cancer activity resulted in a robust model with high correlation coefficients, which was then used to design new, more potent compounds. Similarly, for isoquinoline-1,3-dione derivatives targeting cyclin-dependent kinase 4 (CDK4), CoMFA and CoMSIA models were generated with good predictive abilities, leading to the design of twenty new potent molecules.
The table below presents a summary of various QSAR studies on quinoline and related derivatives.
| Derivative Class | Therapeutic Target/Activity | QSAR Models and Key Findings |
| 7-Substituted-4-aminoquinoline Derivatives | Antimalarial | 2D-QSAR, CoMFA, and CoMSIA models showed satisfactory statistical results. |
| 7-Chloro-4-aminoquinoline Derivatives | Antimalarial | Statistically significant models were developed based on steric, hydrophobic, and electronic factors. asianpubs.org |
| Quinoline-based Compounds | Anti-gastric Cancer | A 3D-QSAR model with high correlation coefficients guided the design of new compounds. |
| Isoquinoline-1,3-dione Derivatives | Cyclin-Dependent Kinase 4 (CDK4) Inhibition | CoMFA and CoMSIA models with good predictive abilities led to the design of new potent inhibitors. |
In Silico Prediction of Drug-Likeness and Pharmacokinetic Parameters
The prediction of drug-likeness and pharmacokinetic properties using computational methods is a critical step in the early stages of drug discovery. These in silico approaches help in filtering out compounds that are likely to fail in later stages due to poor absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles.
Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) Profiling
ADMET profiling involves the computational prediction of a molecule's pharmacokinetic and toxicological properties. This helps in assessing the potential of a compound to become a viable drug.
Studies on various quinoline derivatives have utilized in silico ADMET prediction to evaluate their drug-like properties. For instance, ADMET analysis of newly designed 4-aminoquinolinyl analogs indicated that they possess acceptable drug-like characteristics. ajol.info Similarly, a study on 5,6,7,8-tetrahydroquinoline-3-amine derivatives showed favorable intestinal absorption, clearance, half-life, and low predicted liver damage, mutagenicity, and carcinogenicity. However, these derivatives also showed increased penetration of the blood-brain barrier, which might be undesirable for certain applications.
In another study, in silico ADMET predictions for sulfonamide derivatives were conducted to assess their potential as anti-diabetic and anti-Alzheimer's agents. The ADMET study of nitrogenous compounds derived from quinoline indicated that they can cross the blood-brain barrier, suggesting their potential as anti-Alzheimer's agents. sciforum.net
The following table summarizes the ADMET predictions for different classes of quinoline derivatives.
| Derivative Class | Key ADMET Predictions |
| 4-Aminoquinolinyl Analogs | Acceptable drug-like characteristics. ajol.info |
| 5,6,7,8-Tetrahydroquinoline-3-amine Derivatives | Favorable intestinal absorption and clearance; increased blood-brain barrier penetration. |
| Sulfonamide Derivatives | Evaluated for anti-diabetic and anti-Alzheimer's potential. |
| Nitrogenous Quinoline Compounds | Predicted to cross the blood-brain barrier. sciforum.net |
Computational Assessment of Physicochemical Properties Relevant to Drug Discovery
The physicochemical properties of a compound, such as its molecular weight, lipophilicity (logP), and hydrogen bonding capacity, play a crucial role in its drug-like behavior. Computational tools are widely used to predict these properties and assess a compound's adherence to established drug-likeness rules, such as Lipinski's rule of five.
In silico studies on quinoxaline (B1680401) derivatives, which share a similar bicyclic core with quinolines, showed that most of the tested compounds complied with Lipinski's and Veber's rules, indicating good drug-likeness. Similarly, for newly designed 4-aminoquinolinyl analogs, subsequent ADMET investigation indicated that these compounds have acceptable drug-like characteristics. ajol.info A study on 7-ethyl-10-hydroxycamptothecin derivatives demonstrated favorable logP values for oral bioavailability and moderate-to-good predicted aqueous solubility. mdpi.com
The table below provides a summary of the computational assessment of physicochemical properties for various quinoline and related derivatives.
| Derivative Class | Key Physicochemical Property Findings |
| Quinoxaline Derivatives | Most compounds complied with Lipinski's and Veber's rules. |
| 4-Aminoquinolinyl Analogs | Acceptable drug-like characteristics. ajol.info |
| 7-Ethyl-10-hydroxycamptothecin Derivatives | Favorable logP values and predicted aqueous solubility. mdpi.com |
Reaction Mechanisms and Chemical Transformations Involving 7 Aminoquinoline 2,4 1h,3h Dione Scaffolds
Nucleophilic Addition Reactions
Nucleophilic addition reactions are fundamental to the functionalization of the 7-aminoquinoline-2,4(1H,3H)-dione system. The dione (B5365651) structure presents multiple sites susceptible to nucleophilic attack. For instance, the carbonyl groups can react with various nucleophiles.
Research has shown that related quinoline (B57606) systems can be modified through nucleophilic substitution. For example, 4-chloroquinolines are frequently used as precursors for the synthesis of 4-aminoquinolines via nucleophilic aromatic substitution (SNAr) reactions. nih.gov In these reactions, an amine acts as the nucleophile, displacing the chlorine atom at the C4 position. nih.gov This general principle can be extended to the this compound scaffold, where the amino group can be introduced or modified through nucleophilic substitution on a suitable precursor.
The synthesis of 3-aminoquinoline-2,4(1H,3H)-diones has been achieved through the ammonolysis of 3-chloro or 3-bromoquinoline-2,4(1H,3H)-diones. clockss.org However, these reactions can be challenging, sometimes leading to the formation of 3-hydroxy derivatives as byproducts, particularly with aqueous ammonia (B1221849). clockss.org The use of anhydrous ammonia generated in situ has been explored to favor the formation of the desired primary amines. clockss.org
Electrophilic Substitution Reactions
The aromatic ring of the this compound scaffold is susceptible to electrophilic substitution reactions. The position of the amino group at C7 directs incoming electrophiles to the ortho and para positions, namely C6 and C8.
While specific examples of electrophilic substitution on this compound are not extensively detailed in the provided search results, the general principles of electrophilic aromatic substitution on quinoline derivatives are well-established. For instance, nitration of quinoline derivatives can occur, although the presence of deactivating groups can hinder the reaction. In a related example, the bromination of 4-aminoisoindoline-1,3-dione with N-bromosuccinimide in methanol (B129727) resulted in the selective formation of 7-bromo-4-aminoisoindoline-1,3-dione. nih.gov This suggests that halogenation of the this compound scaffold is a feasible transformation.
Condensation Reactions
Condensation reactions are widely employed to construct and functionalize quinoline and quinazoline (B50416) scaffolds. These reactions involve the joining of two molecules with the elimination of a small molecule, such as water or an alcohol.
The synthesis of quinoline-2,4(1H,3H)-dione derivatives can be achieved through the condensation of anilines with malonic acid derivatives. For example, the condensation of 3-bromoaniline (B18343) with Meldrum's acid and triethyl orthoformate yields an enamine intermediate, which can then be cyclized to form a mixture of 7-bromo- and 5-bromoquinolin-4-ol. This highlights a key synthetic route to substituted quinolinone cores.
In the realm of quinazoline-2,4(1H,3H)-diones, condensation reactions are also pivotal. For instance, the reaction of 2-aminobenzamides with phosgene (B1210022) or its surrogates is a common method for constructing the dione ring system. researchgate.net Furthermore, the reaction of hydrazide derivatives of quinazoline-2,4(1H,3H)-dione with reagents like diethyl ethoxymethylenemalonate or ethyl ethoxymethylene cyanoacetate (B8463686) leads to the formation of malonate or cyanoacetate derivatives, respectively.
Cycloaddition Reactions (e.g., [3+2] cycloadditions)
Cycloaddition reactions, particularly 1,3-dipolar cycloadditions, offer a powerful tool for the construction of complex heterocyclic systems fused to the quinoline or quinazoline core. The [3+2] cycloaddition of azomethine ylides is a well-established method for synthesizing pyrrolidine-containing compounds.
While direct examples involving the this compound scaffold were not prominent in the search results, the principles can be applied. For instance, the reaction of N-aryl-4,4-dimethyl-2,6-dioxocyclohexanethiocarboxamides with hydrazonoyl halides leads to the formation of thiadiazoles through a cycloaddition process. This demonstrates the utility of dione-containing systems in cycloaddition chemistry.
Furthermore, the synthesis of pyrrolo[2,1-a]isoquinolines has been achieved through a sequence involving a [3+2] cycloaddition, N-allylation, and a Heck reaction. This type of multi-step synthesis could potentially be adapted to the this compound scaffold to generate novel fused heterocyclic systems.
Intramolecular Rearrangements and Cyclizations
Intramolecular rearrangements and cyclizations are key transformations for the synthesis of complex, polycyclic molecules from simpler quinoline-2,4(1H,3H)-dione precursors. These reactions can lead to the formation of novel ring systems with interesting biological activities.
One notable example is the complex molecular rearrangement of 5,8-disubstituted 3-hydroxyquinoline-2,4(1H,3H)-diones, which can lead to the formation of indoline (B122111) and benzoxazine (B1645224) derivatives. clockss.org In some cases, the Wittig olefination of 3-hydroxyquinoline-2,4(1H,3H)-diones can lead to the formation of furo[2,3-c]quinoline-2,4(3aH,5H)-diones through lactonization of a Z-isomer intermediate. clockss.org The structure of these furo[2,3-c]quinoline derivatives can be confirmed by independent synthesis via an intramolecular Wittig reaction. clockss.org
The synthesis of 4-aminoquinolines can also be achieved through intramolecular cyclization. For example, enaminones can be cyclized under acidic conditions using trifluoromethanesulfonic acid to afford the corresponding 4-aminoquinoline (B48711) derivatives. nih.gov
Oxidation-Reduction Pathways Relevant to the Dione System
The dione system within the this compound scaffold can participate in oxidation-reduction reactions. These transformations can alter the electronic properties and reactivity of the molecule.
A key reduction reaction is the conversion of 3-azidoquinoline-2,4(1H,3H)-diones to 3-aminoquinoline-2,4(1H,3H)-diones. clockss.org This reduction can be effectively carried out using zinc in acetic acid, providing moderate to good yields of the desired primary amines. clockss.org Interestingly, the reaction of 3-azidoquinoline-2,4(1H,3H)-diones with triphenylphosphine (B44618) resulted in the formation of 4-hydroxyquinolin-2(1H)-one, indicating a different reaction pathway. clockss.org
While specific oxidation reactions of the dione system were not detailed in the provided search results, the amino group at the 7-position can be susceptible to oxidation. Additionally, dehydrogenation of related acenaphthene (B1664957) analogs of quino[7,8-h]quinoline has been studied, suggesting that the quinoline ring system can undergo oxidative transformations.
Role of Catalysis in Enhancing Reaction Efficiency and Selectivity
Catalysis plays a pivotal role in many of the reactions involving the this compound scaffold, enhancing reaction rates, yields, and stereoselectivity.
In the context of nucleophilic substitution, metal-assisted coupling reactions such as the Ullmann, Suzuki, and Negishi reactions are employed to generate diarylether, biaryl, and alkylaryl 4-aminoquinoline analogs. These reactions often utilize palladium or copper catalysts.
For cycloaddition reactions, acid catalysis is often employed. For example, the reaction of 2-bromobenzaldehydes, 2-aminoisobutyric acid, and maleimides is catalyzed by acetic acid. In asymmetric synthesis, chiral catalysts are essential for controlling stereoselectivity. For instance, the asymmetric Mannich reaction of 7-azaindoline acetamide (B32628) with imines can be catalyzed by a Cu(I) complex with a chiral ligand. Similarly, the asymmetric aldol (B89426) reaction of α-sulfanyl 7-azaindoline amide with aldehydes can be catalyzed by a silver-based complex.
The synthesis of quinoline derivatives can also be facilitated by catalysts. For example, the three-component catalytic condensation of 2-haloanilines with CO2 and isocyanides provides a route to 3-substituted quinazoline-2,4-diones. researchgate.net
Data Tables
Table 1: Examples of Reactions Involving Quinoline and Quinazoline Scaffolds
| Reaction Type | Reactants | Products | Catalyst/Reagents | Reference |
| Nucleophilic Substitution | 3-Bromoaniline, Meldrum's acid, Triethyl orthoformate | 7-Bromoquinolin-4-ol and 5-bromoquinolin-4-ol | Microwave irradiation | |
| Nucleophilic Substitution | 3-Chloroquinoline-2,4(1H,3H)-diones | 3-Aminoquinoline-2,4(1H,3H)-diones | in situ generated ammonia | clockss.org |
| Electrophilic Substitution | 4-Aminoisoindoline-1,3-dione | 7-Bromo-4-aminoisoindoline-1,3-dione | N-Bromosuccinimide | nih.gov |
| Condensation | 2-Aminobenzamides | Quinazoline-2,4(1H,3H)-diones | Phosgene or surrogates | researchgate.net |
| [3+2] Cycloaddition | 2-Bromobenzaldehydes, 2-Aminoisobutyric acid, Maleimides | Pyrrolo[2,1-a]isoquinolines | Acetic acid, Pd-catalyst | |
| Intramolecular Cyclization | Enaminones | 4-Aminoquinolines | Trifluoromethanesulfonic acid | nih.gov |
| Reduction | 3-Azidoquinoline-2,4(1H,3H)-diones | 3-Aminoquinoline-2,4(1H,3H)-diones | Zinc, Acetic acid | clockss.org |
Strategies for Derivatization and Functionalization of the 7 Aminoquinoline 2,4 1h,3h Dione Core
Modification at the Amino Group (e.g., amidation, acylation, alkylation)
The amino group at the C-7 position is a primary target for derivatization due to its nucleophilic nature, which readily allows for amidation, acylation, and alkylation reactions. These modifications can significantly impact the molecule's properties.
Amidation and Acylation: The reaction of the 7-amino group with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) leads to the formation of amides. This transformation is a common strategy to introduce a wide variety of substituents. For instance, acylation with different acyl chlorides can introduce alkyl or aryl groups, thereby altering the lipophilicity and steric bulk of the molecule.
These modifications are crucial for exploring structure-activity relationships (SAR). For example, in the context of anticancer agents, variations in the terminal aniline (B41778) group on a pteridinone core, which is structurally related to the quinoline-2,4-dione system, have been extensively studied. nih.gov
Substitution on the Quinoline (B57606) Ring System (excluding C-7 amino)
Beyond the C-7 amino group, the quinoline ring itself presents several positions amenable to substitution, which can dramatically alter the electronic properties and biological activity of the core scaffold.
Halogenation reactions, for instance, can be performed at position 3 of the quinoline-2,4-dione system through electrophilic substitution or halogen exchange. The introduction of halogens like chlorine or fluorine can enhance metabolic stability and membrane permeability.
Furthermore, the introduction of a trifluoromethyl group, a strong electron-withdrawing group, at the C-4 position of 7-aminoquinolines has been shown to facilitate a catalyst-free synthesis and enhance intramolecular charge-transfer fluorescence. This highlights how substitutions on the quinoline ring can be used to fine-tune the electronic properties for specific applications, such as bioimaging.
Introduction of Heterocyclic Moieties (e.g., triazole, pyrimidine)
The incorporation of additional heterocyclic rings onto the 7-aminoquinoline-2,4(1H,3H)-dione scaffold is a powerful strategy to create novel chemical entities with enhanced biological activities. Heterocycles are prevalent in pharmaceuticals and can participate in various non-covalent interactions with biological targets.
Triazoles: 1,2,4-triazole (B32235) derivatives are known for a wide range of pharmacological activities. The synthesis of 4-(1H-1,2,4-triazol-1-yl)quinolines can be achieved through the reaction of 4-chloroquinolines with 1,2,4-triazole under various conditions. This approach allows for the direct linkage of the triazole ring to the quinoline core. In some cases, multi-step syntheses are employed to build more complex triazole-containing structures.
Pyrimidines: Pyrimidine (B1678525) rings can be fused to the quinoline system or attached as substituents. For example, quinoline-pyrido[2,3-d]pyrimidinone derivatives have been synthesized and investigated for their biological potential. The synthesis often involves the reaction of a suitably functionalized quinoline precursor with reagents that enable the construction of the pyrimidine ring.
The introduction of these heterocyclic moieties can lead to compounds with improved target binding affinity and selectivity. For instance, novel 7-amino- Current time information in Bangalore, IN.triazolo[4,3-f]pteridinone and 7-aminotetrazolo[1,5-f]pteridinone derivatives have been synthesized and shown to possess potent antitumor activities. nih.gov
Formation of Hybrid Molecules and Conjugates
Molecular hybridization involves combining two or more pharmacophoric units into a single molecule to create a new chemical entity with a potentially synergistic or additive biological effect. The this compound core is an excellent platform for developing such hybrid molecules.
This strategy has been employed to create hybrids of 7-chloro-4-aminoquinoline and benzimidazole, which have been investigated as potential anticancer agents. Similarly, quinazolin-2,4-dione, a related scaffold, has been hybridized with various N-heterocyclic moieties to target malaria. The synthesis of these hybrids often involves linking the two molecular entities through a suitable spacer.
Conjugates of 4-amino-2,3-polymethylene-quinolines with p-tolylsulfonamide have also been synthesized as potential multifunctional agents for the treatment of Alzheimer's disease. These examples demonstrate the versatility of the quinoline scaffold in the design of hybrid molecules targeting a range of diseases.
Design Principles for Modulating Electronic and Steric Properties through Derivatization
The derivatization of the this compound core is guided by principles aimed at systematically modulating its electronic and steric properties to optimize its interaction with biological targets.
Electronic Properties: The electronic nature of the scaffold can be tuned by introducing electron-donating or electron-withdrawing groups. For example, the amino group at C-7 is a strong electron-donating group, while a trifluoromethyl group at C-4 is strongly electron-withdrawing. The interplay of these groups influences the electron density distribution across the quinoline ring system, which can affect its reactivity and binding affinity. The introduction of different substituents can also modulate the pKa of the molecule, which is a critical parameter for its absorption and distribution in the body.
Steric Properties: The size and shape of the molecule, or its steric properties, are critical for its ability to fit into the binding pocket of a biological target. The introduction of bulky substituents can create steric hindrance that may either enhance or diminish biological activity, depending on the specific target. For instance, the addition of different alkyl or aryl groups at the C-7 amino group or other positions on the quinoline ring allows for a systematic exploration of the steric requirements of the binding site.
By carefully selecting the type and position of substituents, chemists can design derivatives of this compound with tailored electronic and steric profiles, leading to compounds with improved potency, selectivity, and pharmacokinetic properties.
Q & A
Q. What are the established synthetic routes for 7-aminoquinoline-2,4(1H,3H)-dione, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves cyclization of anthranilic acid derivatives or nitrobenzamide precursors under CO or phosgene-free conditions. For example, quinazoline-diones are synthesized via CO₂ utilization to replace toxic reagents (e.g., phosgene), optimizing temperature (80–120°C) and pressure (20–50 bar) to achieve yields of 65–85% . Key variables include solvent polarity (DMF > THF for solubility) and catalyst choice (e.g., Cu(I) for regioselectivity). Purity is assessed via HPLC (≥95%) with gradient elution (acetonitrile/water + 0.1% TFA).
- Data Table :
| Precursor | Catalyst | Solvent | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Anthranilamide | Cu(I) | DMF | 100 | 78 | 97 |
| 2-Nitrobenzamide | None | H₂O/CO₂ | 120 | 65 | 92 |
Q. How is structural characterization of this compound performed, and what spectroscopic discrepancies require resolution?
- Methodological Answer : Use ¹H/¹³C NMR (DMSO-d₆, 400 MHz) for proton assignments, focusing on the quinazoline ring (δ 6.8–8.2 ppm) and amide protons (δ 10.5–11.2 ppm). X-ray crystallography resolves tautomeric ambiguity (e.g., keto-enol forms). Discrepancies in NH proton splitting (e.g., broad vs. sharp signals) may arise from solvent-dependent hydrogen bonding; deuterated DMSO suppresses exchange broadening .
Q. What theoretical frameworks guide the study of this compound’s electronic properties?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level predicts HOMO-LUMO gaps (≈4.2 eV) and charge distribution. Correlate computational results with UV-Vis (λ_max ≈ 320 nm in ethanol) and cyclic voltammetry (oxidation peaks at +1.2 V vs. Ag/AgCl) to validate electron-withdrawing effects of the dione moiety .
Advanced Research Questions
Q. How can contradictory data on the compound’s solubility and stability be reconciled across studies?
- Methodological Answer : Discrepancies often stem from polymorphic forms or pH-dependent degradation. Design a factorial experiment (2³ design) varying pH (3–9), temperature (25–60°C), and ionic strength (0–0.5 M NaCl). Monitor stability via LC-MS over 14 days. For example, acidic conditions (pH 3) stabilize the dione ring (t₁/₂ = 12 days), while alkaline conditions (pH 9) promote hydrolysis (t₁/₂ = 3 days) .
Q. What advanced strategies address low regioselectivity in functionalizing the quinazoline core?
- Methodological Answer : Employ directed ortho-metalation (DoM) with TMPZnCl·LiCl to install substituents at C5/C6. Alternatively, use Pd-catalyzed C-H activation (e.g., with Pd(OAc)₂/PCy₃) for arylation. Compare yields and selectivity under microwave irradiation (100 W, 150°C) vs. conventional heating. Meta-selectivity is achievable via steric directing groups (e.g., -SO₂NHR) .
Q. How do solvent effects modulate the compound’s photophysical behavior in bioimaging applications?
- Methodological Answer : Solvatochromism studies in solvents of varying polarity (cyclohexane to DMSO) reveal emission shifts (Δλ = 40 nm). Time-resolved fluorescence (TCSPC) quantifies excited-state lifetimes (τ = 2–8 ns). For cellular imaging, optimize logP (≈1.5–2.0) using PEGylation or nanoparticle encapsulation to balance membrane permeability and aqueous solubility .
Methodological Considerations for Data Interpretation
- Handling NMR Ambiguities : Assign overlapping peaks via 2D experiments (HSQC, HMBC) and compare with simulated spectra (MestReNova).
- Validating Synthetic Routes : Use ESI-HRMS for exact mass confirmation (deviation < 2 ppm) and IR for carbonyl stretching (1680–1700 cm⁻¹).
- Addressing Reproducibility Issues : Document solvent batch variability (e.g., peroxide levels in THF) and oxygen/moisture exclusion protocols .
Theoretical and Computational Integration
- Multi-scale Modeling : Combine DFT (electronic structure) with MD simulations (solvent dynamics) to predict aggregation-induced emission (AIE) behavior.
- Machine Learning : Train models on synthetic yield data (100+ entries) using descriptors like catalyst electronegativity, solvent polarity, and reaction time to optimize conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
